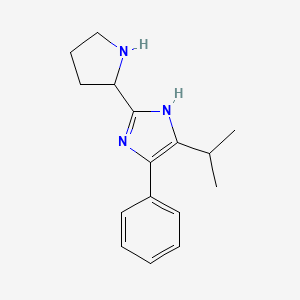![molecular formula C11H18N6S B1438882 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105197-49-6](/img/structure/B1438882.png)
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
The compound “1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . In this compound, the nitrogen atom is part of a pyrazolo[3,4-d]pyrimidin-4-amine group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For amines, the N-H stretching absorption can be observed in the infrared spectrum . The 1H NMR spectrum can provide information about the hydrogens attached to the nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. Amines, for example, can undergo a variety of chemical reactions, including substitution, elimination, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the infrared and NMR spectra can provide information about the compound’s functional groups and structure .Scientific Research Applications
Synthesis and Structural Analysis
- Pyrazole derivatives, including structures similar to 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and characterized, demonstrating notable biological activity against breast cancer and microbes. The study delved into the crystal structure, revealing interactions between the amine group and the aromatic ring, aiding in understanding the molecular conformation and potential bioactivity (Titi et al., 2020).
Biological Activity
The compounds, akin to the chemical structure , exhibit significant antibacterial and antifungal properties. They have been synthesized through various chemical reactions, hinting at their potential in medical applications, particularly in combating infections (Rahmouni et al., 2014).
In the realm of cancer research, pyrazolo[3,4-d]pyrimidin-4-amines have been synthesized and evaluated for their cytotoxic effects, specifically using the Human cervical adenocarcinoma Hela cell line. This highlights the compound's relevance in the study of cancer treatments (Rahmouni et al., 2014).
A diverse array of pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and assessed for their anticancer and anti-5-lipoxygenase agents. This suggests the versatility of compounds with a similar structure in addressing different therapeutic targets (Rahmouni et al., 2016).
Synthesis Methodology
The development of novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones via a one-pot, three-component microwave-assisted synthesis indicates an efficient and versatile method for creating compounds with potential pharmacological activities. This method's adaptability to various amines paves the way for a broad spectrum of derivative compounds (Ng et al., 2022).
The creation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones through various synthesis routes, including interactions with ammonia, hydroxylamine, and a range of primary amines, shows the chemical flexibility and potential for tailored modifications for specific biological activities (Rahmouni et al., 2014).
properties
IUPAC Name |
1-(2-aminoethyl)-6-methylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S/c1-3-5-13-9-8-7-14-17(6-4-12)10(8)16-11(15-9)18-2/h7H,3-6,12H2,1-2H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWPSHKXNBTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
amine](/img/structure/B1438802.png)

![N-[(4-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438805.png)
![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide](/img/structure/B1438808.png)

![2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B1438811.png)





![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1438821.png)